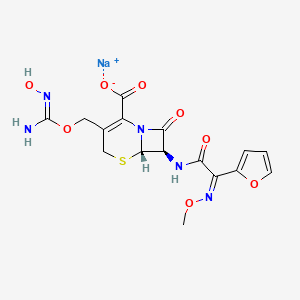
Ceftizoximesodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftizoxime sodium is a third-generation cephalosporin antibiotic used to treat various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea . It is a semisynthetic cephalosporin that can be administered intravenously or by suppository and is highly resistant to a broad spectrum of beta-lactamases .
Métodos De Preparación
The preparation of ceftizoxime sodium involves several steps:
Reduction of Temperature: The temperature of purified water is reduced to 0-5°C.
Addition of Ceftizoxime Acid: Ceftizoxime acid is added to the purified water, followed by a buffer solution.
Salt Formation: A salt-forming agent is added to the solution, maintaining the temperature at 0-5°C, and stirred until clear.
Addition of Sodium Chloride: Sodium chloride is added to the solution and stirred until clear.
Decolorization: Activated carbon is added to the filtrate for decolorization, followed by filtration.
Crystallization: The temperature of the solution is controlled at 13-15°C, ethanol is added, and ceftizoxime sodium seed crystals are grown.
Análisis De Reacciones Químicas
Ceftizoxime sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for ceftizoxime sodium.
Substitution: It can undergo substitution reactions, particularly involving the beta-lactam ring.
Common Reagents and Conditions: Typical reagents include beta-lactamase inhibitors and other cephalosporins. Conditions often involve aqueous solutions and controlled temperatures.
Major Products: The major products formed from these reactions include various cephalosporin derivatives.
Aplicaciones Científicas De Investigación
Ceftizoxime sodium has a wide range of scientific research applications:
Chemistry: It is used in the study of beta-lactam antibiotics and their resistance mechanisms.
Biology: It is employed in microbiological research to study bacterial resistance and the efficacy of antibiotics.
Mecanismo De Acción
Ceftizoxime sodium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death. It has excellent beta-lactamase stability and is effective against many gram-negative, nosocomially acquired pathogens .
Comparación Con Compuestos Similares
Ceftizoxime sodium is compared with other third-generation cephalosporins such as cefotaxime and cefoperazone:
Cefotaxime: Similar in structure and properties but is subject to metabolism, unlike ceftizoxime sodium.
Cefoperazone: Ceftizoxime sodium generally exhibits a wider spectrum and greater activity against Enterobacteriaceae compared to cefoperazone.
Similar Compounds
- Cefotaxime
- Cefoperazone
- Ceftriaxone
- Cefixime
Propiedades
Fórmula molecular |
C16H16N5NaO8S |
|---|---|
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
sodium;(6S,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(E)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N5O8S.Na/c1-27-20-9(8-3-2-4-28-8)12(22)18-10-13(23)21-11(15(24)25)7(6-30-14(10)21)5-29-16(17)19-26;/h2-4,10,14,26H,5-6H2,1H3,(H2,17,19)(H,18,22)(H,24,25);/q;+1/p-1/b20-9-;/t10-,14+;/m1./s1 |
Clave InChI |
YDRYQCBMSLOZEP-IMTJYWFQSA-M |
SMILES isomérico |
CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)CO/C(=N/O)/N)C(=O)[O-].[Na+] |
SMILES canónico |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=NO)N)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


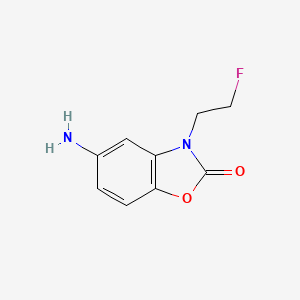
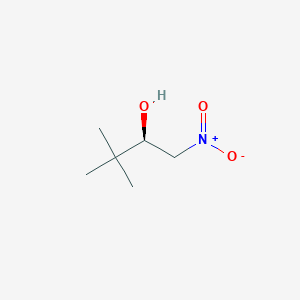
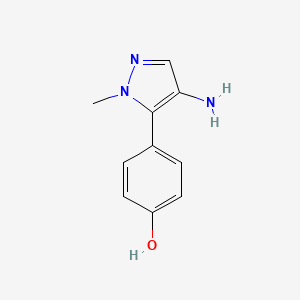
![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
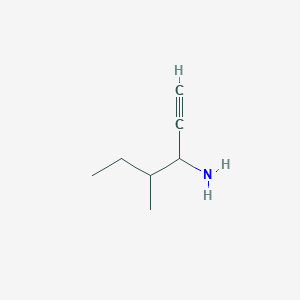
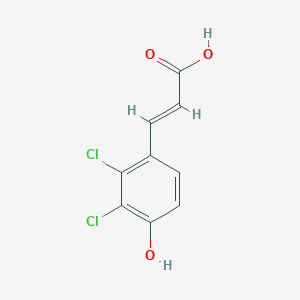
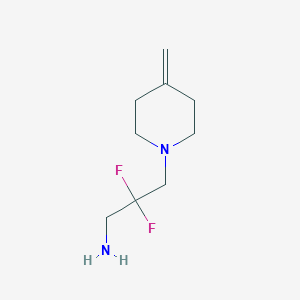
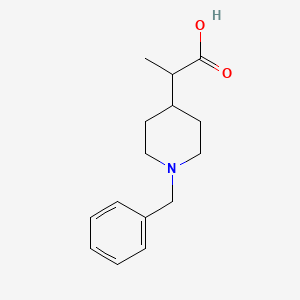
![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
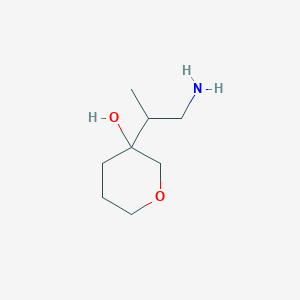
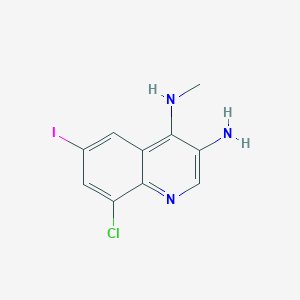

![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)

